molecular formula C14H20ClN B7452372 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride

Cat. No. B7452372
M. Wt: 237.77 g/mol
InChI Key: WUYCDUQLCKTFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is often referred to as PMDQ or PQQHCl and is widely used in various fields of research, including biochemistry, biology, and pharmacology.

Scientific Research Applications

PMDQ has various scientific research applications due to its unique chemical properties. It is widely used as a redox cofactor in various enzymatic reactions, including glucose dehydrogenase and alcohol dehydrogenase. PMDQ is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, PMDQ has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of PMDQ is primarily based on its ability to act as a redox cofactor in various enzymatic reactions. PMDQ can undergo reversible oxidation and reduction reactions, which allows it to serve as an electron carrier in these reactions. Additionally, PMDQ has been shown to activate the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
PMDQ has various biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to enhance mitochondrial function and improve energy metabolism, which can lead to increased cellular energy production. PMDQ has also been shown to protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, PMDQ has been shown to improve cognitive function and memory in animal studies, making it a potential candidate for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PMDQ in lab experiments is its relatively low cost and ease of synthesis. Additionally, PMDQ has a long shelf life and is stable under various conditions, making it a convenient reagent for scientific research. However, one limitation of using PMDQ is its potential toxicity at high concentrations, which can affect the accuracy of experimental results. Therefore, it is important to use PMDQ at appropriate concentrations and take necessary safety precautions when handling this compound.

Future Directions

There are various future directions for the scientific research of PMDQ. One potential area of research is the development of PMDQ-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PMDQ could be further explored as a redox cofactor in enzymatic reactions and as a fluorescent probe for the detection of reactive oxygen species. Finally, the potential toxicity of PMDQ at high concentrations could be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, PMDQ is a unique chemical compound that has gained significant attention in scientific research due to its various applications and potential therapeutic benefits. Its ease of synthesis, stability, and low cost make it a convenient reagent for scientific research. However, its potential toxicity at high concentrations should be taken into consideration when handling this compound. Future research on PMDQ could lead to the development of novel therapeutics and further understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of PMDQ involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form PMDQ hydrochloride. This synthesis method is relatively simple and efficient, making PMDQ readily available for scientific research purposes.

properties

IUPAC Name

2,2,4,6,7-pentamethyl-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2;/h6-8,15H,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYCDUQLCKTFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C=C2C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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